molecular formula C14H13NO2 B6334868 6-(2,5-Dimethylphenyl)picolinic acid CAS No. 887982-95-8

6-(2,5-Dimethylphenyl)picolinic acid

Cat. No.: B6334868
CAS No.: 887982-95-8
M. Wt: 227.26 g/mol
InChI Key: RSJVFKOTQJBYLG-UHFFFAOYSA-N
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Description

6-(2,5-Dimethylphenyl)picolinic acid is an organic compound with the molecular formula C14H13NO2. It is a derivative of picolinic acid, where the phenyl ring is substituted with two methyl groups at the 2 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-Dimethylphenyl)picolinic acid typically involves the reaction of 2,5-dimethylphenylboronic acid with picolinic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dimethylphenyl)picolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .

Mechanism of Action

The mechanism of action of 6-(2,5-Dimethylphenyl)picolinic acid involves its ability to chelate metal ions. This chelation can disrupt metal ion homeostasis in biological systems, leading to various biological effects. For example, it can bind to zinc finger proteins, altering their structure and function, which can inhibit viral replication and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,5-Dimethylphenyl)picolinic acid is unique due to the presence of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These substitutions can enhance its ability to form stable complexes with metal ions and may impart unique biological properties compared to its analogs .

Properties

IUPAC Name

6-(2,5-dimethylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-9-6-7-10(2)11(8-9)12-4-3-5-13(15-12)14(16)17/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJVFKOTQJBYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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